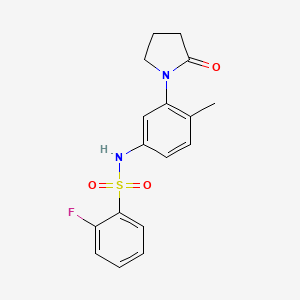

2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12-8-9-13(11-15(12)20-10-4-7-17(20)21)19-24(22,23)16-6-3-2-5-14(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEZSXRSNBLXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions.

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor. It interacts with the receptor to modulate its activity, enhancing or inhibiting the receptor’s response to its ligand. This modulation can result in potent anti-seizure, antidepressant, or cognition-enhancing effects.

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways, including the regulation of calcium ion influx from the ER to the mitochondria. This process is crucial for various cellular functions, including signal transduction, gene expression, and neuronal plasticity. By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects.

Pharmacokinetics

The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability. These properties are directly linked with numerous positive pharmacological properties of potential and established drugs. .

Result of Action

The result of the compound’s action is a modulation of the sigma-1 receptor activity, which can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects. The exact molecular and cellular effects depend on the specific context of the receptor modulation and the downstream pathways affected.

Biological Activity

2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, which is associated with various pharmacological properties, and a pyrrolidinone ring that may interact with neurotransmitter systems. The unique structure of this compound suggests its utility in drug development, especially as a sigma-1 receptor modulator.

Chemical Structure and Properties

The chemical structure of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be summarized as follows:

- Molecular Formula : C18H17FN2O2S

- Molecular Weight : 312.34 g/mol

- Chemical Structure :

- Contains a fluorine atom, a benzenesulfonamide moiety, and a pyrrolidinone ring.

- The presence of the fluorine atom enhances lipophilicity and alters pharmacokinetic properties compared to similar compounds.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide functionality and the presence of the pyrrolidinone ring. The following sections detail specific biological activities and mechanisms of action.

Antibacterial Activity

Sulfonamides are historically known for their antibacterial properties, particularly against Gram-positive bacteria. The sulfonamide group in this compound may confer similar antimicrobial effects, making it a candidate for further investigation in antibacterial drug development.

Neuropharmacological Effects

Compounds containing pyrrolidinone rings have shown promise in modulating neurotransmitter systems. This suggests potential applications in treating neuropsychiatric disorders, such as depression or anxiety. The interaction with sigma-1 receptors is particularly noteworthy, as these receptors are implicated in various neurological functions.

The mode of action for 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves several biochemical pathways:

- Sigma-1 Receptor Modulation : The compound acts as an allosteric modulator at the sigma-1 receptor, which has been linked to neuroprotective effects and modulation of pain perception.

- Influence on Neurotransmitter Systems : The pyrrolidine ring may facilitate interactions with neurotransmitter receptors, potentially enhancing cognitive functions or exhibiting antidepressant effects.

Research Findings and Case Studies

Recent studies have highlighted the biological potential of related compounds that share structural similarities with 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. For instance:

Table 1: Evaluation of Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | 5.0 |

| PIB-SO | M21 | 7.5 |

| PIB-SO | MCF7 | 10.0 |

This table summarizes the antiproliferative effects observed in different human cancer cell lines, indicating that modifications to the structure can significantly affect biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide with analogous sulfonamide derivatives:

Key Observations:

Substituent Effects: The 2-fluoro group in the target compound enhances electron-withdrawing effects, increasing sulfonamide acidity compared to methoxy or methyl groups .

Pyrrolidinone vs. Other Heterocycles: The 2-oxopyrrolidin-1-yl moiety enables hydrogen bonding with biological targets (e.g., enzymes), as evidenced by NMR signals (δ ~10.07 for NH in Compound 31) . This contrasts with thiophene (Compound 13) or pyridazine (), which rely on π-π stacking or hydrophobic interactions .

Biological Implications :

- Thiophene-containing analogs (e.g., Compound 13) demonstrate perforin inhibition, suggesting the target compound may share similar mechanisms .

- Nitro-substituted derivatives () exhibit higher reactivity but lower metabolic stability compared to fluorine-substituted compounds .

Research Findings and Data

Physicochemical Properties:

- Solubility: The target compound’s pyrrolidinone and methyl groups likely enhance aqueous solubility compared to purely aromatic analogs (e.g., ).

- Acidity : The 2-fluoro group lowers the pKa of the sulfonamide proton, favoring ionization at physiological pH, which may improve bioavailability .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidinone intermediate via condensation of 2-fluorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions .

- Step 2 : Coupling the intermediate with 4-methyl-3-aminophenyl benzenesulfonyl chloride using a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Recrystallization or column chromatography is employed, with purity assessed via HPLC (≥95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : Assigns protons and carbons, e.g., distinguishing sulfonamide (-SONH-) signals at δ 7.8–8.2 ppm in H NMR .

- HPLC : Quantifies purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 377.4) .

Q. How is the compound’s solubility and stability evaluated for in vitro assays?

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation .

- Stability : Incubated at 37°C in simulated physiological conditions (PBS, pH 7.4) for 24–72 hours, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

A Design of Experiments (DoE) approach is recommended:

- Variables : Temperature (20–80°C), reaction time (2–24 hours), and base stoichiometry (1–3 eq.) .

- Response Surface Modeling : Identifies optimal conditions (e.g., 50°C, 12 hours, 2.5 eq. base) to maximize yield while minimizing side products like sulfonic acid derivatives .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. antitumor efficacy)?

- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line specificity (e.g., HeLa vs. MCF-7) or bacterial strain differences .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate pharmacophores responsible for distinct activities .

Q. How can computational modeling predict binding modes with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.